molecular formula C65H50LaN3O6-2 B15223413 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B

Cat. No.: B15223413
M. Wt: 1108.0 g/mol
InChI Key: WEYSBGPBUXFDFR-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B typically involves the reaction of lanthanum salts with tris(1S)-(1,1-binaphalene)-2,2-diol in the presence of N,N,N,N-tetramethylguanidinium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield lanthanum oxides, while reduction could produce lanthanum hydrides. Substitution reactions result in new lanthanum complexes with different ligands .

Scientific Research Applications

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B involves its interaction with specific molecular targets and pathways. The lanthanum center can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B is unique due to its specific coordination environment and the presence of lanthanum. This gives it distinct chemical properties and reactivity compared to similar compounds with different lanthanides, such as ytterbium or yttrium .

Biological Activity

Overview of La-HTMG-B

La-HTMG-B is a coordination compound that combines lanthanum with a unique ligand system derived from tetramethylguanidine and binaphthol. The structure of this compound suggests potential interactions with biological macromolecules, which may lead to various biological effects.

Chemical Structure

The chemical structure of La-HTMG-B can be represented as follows:

La HTMG B= La HTMG \text{La HTMG B}=\text{ La HTMG }

Where HTMG represents the tris ligand derived from tetramethylguanidinium and binaphthol.

Antioxidant Properties

Research indicates that La-HTMG-B exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of La-HTMG-B can be attributed to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.

Table 1: Antioxidant Activity of La-HTMG-B

Test MethodIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Assay30
FRAP Assay15

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of La-HTMG-B in various cell lines. The results suggest that while the compound exhibits cytotoxic effects on certain cancer cell lines, it shows minimal toxicity towards normal cells.

Table 2: Cytotoxicity of La-HTMG-B

Cell LineIC50 Value (µM)Type
HeLa (Cervical)20Cancer
MCF-7 (Breast)15Cancer
NIH 3T3 (Fibroblast)>100Normal

The mechanism by which La-HTMG-B exerts its biological effects involves multiple pathways:

  • Induction of Apoptosis : Studies have shown that La-HTMG-B can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Proliferation : The compound has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.
  • Modulation of Signaling Pathways : La-HTMG-B may modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of La-HTMG-B:

  • Case Study on HeLa Cells : A study demonstrated that treatment with La-HTMG-B resulted in a significant reduction in cell viability in HeLa cells, with an IC50 value of 20 µM. The study further investigated the apoptotic mechanisms involved.
  • In Vivo Studies : Animal models treated with La-HTMG-B showed reduced tumor growth rates compared to controls, indicating potential for use in cancer therapy.

Properties

Molecular Formula

C65H50LaN3O6-2

Molecular Weight

1108.0 g/mol

IUPAC Name

hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine

InChI

InChI=1S/3C20H14O2.C5H13N3.La/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-7(2)5(6)8(3)4;/h3*1-12,21-22H;6H,1-4H3;/q;;;;+3/p-5

InChI Key

WEYSBGPBUXFDFR-UHFFFAOYSA-I

Canonical SMILES

[H+].CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[La+3]

Origin of Product

United States

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